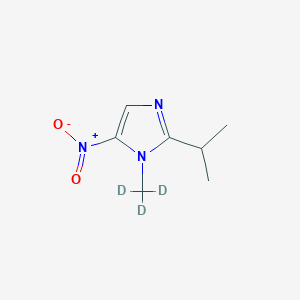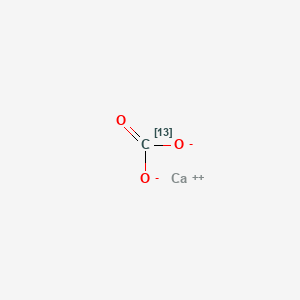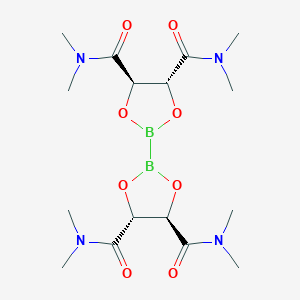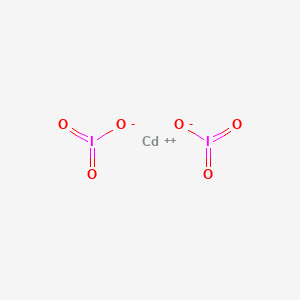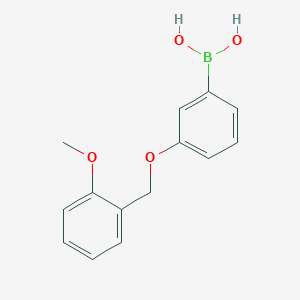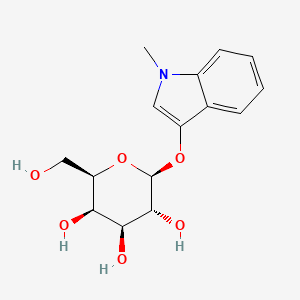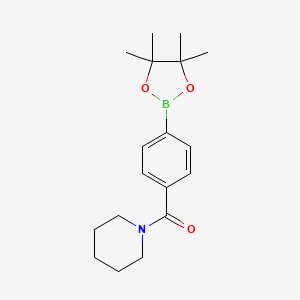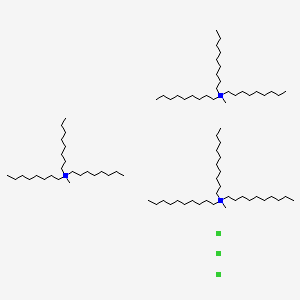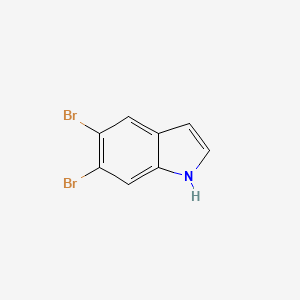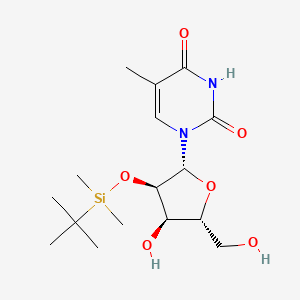
Nitrato de fenilmercurio
Descripción general
Descripción
Merfen-styli is a useful research compound. Its molecular formula is C12H12Hg2NO4 and its molecular weight is 635.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality Merfen-styli suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Merfen-styli including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Atmosférica e Impacto Ambiental
Química de los Nitratos Orgánicos: “Nitrato de fenilmercurio” juega un papel significativo en la química atmosférica de los nitratos orgánicos. Afecta la vida útil de los óxidos de nitrógeno (NOx) en ubicaciones continentales rurales y remotas, lo cual es crucial para comprender la calidad del aire urbano a medida que las emisiones de NOx disminuyen .
Aplicaciones Médicas
Propiedades Antisépticas y Antifúngicas: Históricamente, el this compound se ha utilizado por sus potentes efectos antisépticos y antifúngicos, particularmente en soluciones tópicas para desinfectar heridas. Aunque su uso en aplicaciones médicas directas ha disminuido debido a las preocupaciones sobre toxicidad, sigue utilizándose en bajas concentraciones como conservante en soluciones oftálmicas .
Sector Agrícola
Ingrediente Fungicida: Los compuestos a base de mercurio, incluido el “this compound”, fueron una vez populares como ingredientes fungicidas. Sin embargo, debido a los graves efectos adversos sobre la salud humana, su uso en la agricultura se ha reducido significativamente. El contexto histórico del uso del mercurio en la agricultura proporciona información sobre la evolución de las regulaciones de seguridad química .
Mecanismo De Acción
Target of Action
Merfen-styli, also known as nitrooxy(phenyl)mercury;phenylmercury;hydrate, primarily targets the Beta-(1-4)-glucan hydrolase . This enzyme plays a crucial role in the metabolism of glucans, which are polysaccharides of glucose.
Mode of Action
It is known that many mercury-based organic compounds, like merfen-styli, exert their effects by interacting with the thiol groups (-sh) of proteins, altering their structure and function . This interaction can lead to changes in the activity of the targeted enzymes or proteins, potentially leading to the observed effects of the compound.
Biochemical Pathways
Merfen-styli’s interaction with Beta-(1-4)-glucan hydrolase could potentially affect the metabolic pathways involving glucans . Glucans are involved in various biological processes, including energy storage and cell signaling.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
Given its potential interaction with Beta-(1-4)-glucan hydrolase, it may affect the metabolism of glucans, leading to changes at the cellular level
Action Environment
The action, efficacy, and stability of Merfen-styli can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other substances, such as other drugs or chemicals, could potentially interact with Merfen-styli, affecting its action and efficacy.
Análisis Bioquímico
Biochemical Properties
. It interacts with various enzymes, proteins, and other biomolecules, primarily through its mercury ion, which can form strong bonds with thiol groups in proteins. This interaction can inhibit the activity of enzymes that rely on thiol groups for their function, leading to the disruption of essential biochemical reactions within microbial cells .
Cellular Effects
Merfen-styli exerts profound effects on various types of cells and cellular processes. It disrupts cell membrane integrity, leading to leakage of intracellular contents and cell death . Additionally, Merfen-styli can interfere with cell signaling pathways and gene expression, particularly those involved in stress responses and detoxification processes. This compound also affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy production and biosynthetic capabilities of the cells .
Molecular Mechanism
The molecular mechanism of action of Merfen-styli involves its ability to bind to and inhibit the function of critical biomolecules within the cell. The mercury ion in Merfen-styli forms covalent bonds with thiol groups in proteins, leading to enzyme inhibition and disruption of protein function . This inhibition can affect various cellular processes, including DNA replication, transcription, and translation, ultimately leading to cell death. Additionally, Merfen-styli can induce oxidative stress by generating reactive oxygen species, further damaging cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Merfen-styli can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term exposure to Merfen-styli in in vitro or in vivo studies has shown that it can lead to chronic toxicity, affecting cellular function and viability over extended periods .
Dosage Effects in Animal Models
The effects of Merfen-styli vary with different dosages in animal models. At low doses, it exhibits antimicrobial activity without significant toxicity. At higher doses, Merfen-styli can cause severe toxic effects, including damage to the liver, kidneys, and nervous system . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity, highlighting the importance of careful dosage control in therapeutic applications .
Metabolic Pathways
Merfen-styli is involved in various metabolic pathways, primarily those related to detoxification and stress responses. It interacts with enzymes such as glutathione S-transferase, which plays a crucial role in the detoxification of mercury compounds . The presence of Merfen-styli can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, Merfen-styli is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its toxic effects . The distribution of Merfen-styli within tissues can vary depending on the route of administration and the duration of exposure .
Subcellular Localization
Merfen-styli is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function can be influenced by its localization, with different effects observed in different compartments. For example, in the nucleus, Merfen-styli can interfere with DNA replication and transcription, while in the mitochondria, it can disrupt energy production and induce oxidative stress .
Propiedades
IUPAC Name |
nitrooxy(phenyl)mercury;phenylmercury;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.2Hg.NO3.H2O/c2*1-2-4-6-5-3-1;;;2-1(3)4;/h2*1-5H;;;;1H2/q;;;+1;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQDQFFQEKUULQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Hg].C1=CC=C(C=C1)[Hg]O[N+](=O)[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Hg2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8003-05-2 | |
| Record name | Phenylmercuric nitrate, basic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


